Orlistat, chemically known as (S)-2-[(2S,3S)-3-hydroxy-4-oxo-2-(octanoyloxy)butyl]-(4-methylphenyl) methanesulfonamide, is a potent anti-obesity agent primarily used for weight management. It functions as a reversible inhibitor of gastrointestinal lipases, thereby reducing the absorption of dietary fats. Orlistat is marketed under the brand name Xenical and is classified as a small molecule drug with an average molecular weight of approximately 495.73 g/mol and a chemical formula of C29H53NO5. It is recognized for its efficacy in promoting weight loss and maintenance when combined with a calorie-restricted diet .
Orlistat is derived from a natural product called lipstatin, which is produced by the bacterium Streptomyces toxytricini. The compound was first isolated in the 1990s and has since been developed into a pharmaceutical formulation. It is classified under the category of gastrointestinal lipase inhibitors and is approved for use in various countries for obesity treatment .
The synthesis of orlistat involves several key steps that ensure the production of the desired compound with minimal impurities. The most common synthetic route includes:
This method has been noted for its efficiency, requiring only seven linear steps to synthesize orlistat compared to other reported methods .
Orlistat features a complex molecular structure characterized by multiple chiral centers, contributing to its pharmacological activity. The structural representation includes:
The structural formula can be represented as follows:
Orlistat undergoes various chemical reactions during its synthesis and metabolism:
Orlistat's mechanism of action involves the inhibition of gastrointestinal lipases, enzymes responsible for the hydrolysis of dietary fats into absorbable fatty acids. By blocking these enzymes, orlistat reduces fat absorption by approximately 30%, leading to decreased caloric intake from fats . This process promotes weight loss and aids in weight maintenance when combined with dietary modifications.
Orlistat is primarily utilized in clinical settings for:
Orlistat (tetrahydrolipstatin) originated from the natural product lipstatin, isolated in 1981 from the fermentation broth of the actinobacterium Streptomyces toxytricini [7] [9] [10]. Lipstatin is a potent, irreversible inhibitor of pancreatic and gastric lipases, characterized by a β-lactone ring and unsaturated C13 alkyl side chain. The discovery emerged from screening microbial metabolites for lipase-inhibiting activity, driven by the hypothesis that reducing dietary fat absorption could combat obesity [9] [10]. Initial studies confirmed lipstatin’s ability to covalently bind to serine residues in the active site of digestive lipases, preventing triglyceride hydrolysis [1] [9].
However, lipstatin’s chemical instability—particularly the susceptibility of its conjugated diene system to oxidation—hindered pharmaceutical development. To address this, researchers at Hoffmann-La Roche performed catalytic hydrogenation in 1983, saturating the diene bonds to yield a more stable derivative: tetrahydrolipstatin (later named orlistat) [9] [10]. This semi-synthetic process retained the essential β-lactone pharmacophore while improving compound stability for therapeutic use [5] [9].
Property | Lipstatin | Orlistat (Tetrahydrolipstatin) |
---|---|---|
Source | Streptomyces toxytricini fermentation | Semi-synthetic hydrogenation of lipstatin |
Key Functional Group | β-lactone ring | β-lactone ring |
C13 Side Chain | Unsaturated (diene system) | Saturated |
Stability | Low (oxidation-sensitive) | High |
Bioactivity | Irreversible lipase inhibition | Irreversible lipase inhibition |
Orlistat is chemically designated as (S)-((S)-1-((2S,3S)-3-hexyl-4-oxooxetan-2-yl)tridecan-2-yl) 2-formamido-4-methylpentanoate [8]. Its classification as a tetrahydrolipstatin analog underscores two critical biochemical features:
Structurally, orlistat differs from lipstatin only in the saturation state of its alkyl chains, but this modification significantly enhances metabolic stability without compromising target affinity [5] [9]. Its molecular weight is 495.74 g/mol (C~29~H~53~NO~5~), and it functions locally within the gastrointestinal lumen due to negligible systemic absorption (>97% excreted unchanged in feces) [1] [8].
The primary pharmacological action of orlistat is reversible inhibition of gastrointestinal lipases, reducing dietary fat absorption by ~30% at therapeutic doses [1] [5]. By binding to gastric and pancreatic lipases, it prevents hydrolysis of triglycerides into absorbable free fatty acids and monoglycerides, increasing fecal fat excretion [1] [9]. Initially developed for dyslipidemia, research pivoted to obesity upon recognizing its calorie-restriction effects [9].
Key milestones in its academic evaluation include:
Era | Research Focus | Key Finding | Source |
---|---|---|---|
1980s | Discovery & Mechanism | Lipstatin isolation; Irreversible lipase inhibition via β-lactone ring | [9] [10] |
1990s-2000s | Clinical Weight Loss | 5-10% body weight reduction in obese patients over 6-12 months | [1] [6] |
2000s | Diabetes Prevention | 37.3% risk reduction in impaired glucose tolerance patients (XENDOS trial) | [1] [5] |
2010s-2020s | Gut Microbiome | Enrichment of Akkermansia; FMT transfers metabolic benefits | [4] |
2010s-Present | Anticancer Activity | FASN inhibition in tumor cells; Synergy with trastuzumab in breast cancer models | [7] [9] |
Academic perspectives have evolved from viewing orlistat solely as a mechanical fat-blocker to recognizing its systemic metabolic influences, including gut microbiota interactions and potential oncological applications. However, its core biochemical identity remains anchored in localized lipase inhibition derived from its tetrahydrolipstatin structure [1] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7